(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C18H9Br2N3O3S and its molecular weight is 507.16. The purity is usually 95%.
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Scientific Research Applications
Photoinduced Birefringence
A study by Szukalski et al. (2015) explored the use of a pyrazoline derivative, similar in structure to (Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile, for photoinduced birefringence (PIB) in polymers. This research indicates the potential for applications in photonics, utilizing the photochromic properties of such molecules for optical switchers (Szukalski et al., 2015).
Corrosion Inhibition
Verma et al. (2016) investigated tetrazoles, structurally related to our compound of interest, as corrosion inhibitors for mild steel. This research suggests that similar acrylonitrile derivatives could be explored for their potential in protecting metals from corrosion, a significant application in industrial contexts (Verma et al., 2016).
Fungicidal Activity
Shen De-long's (2010) research on thiazolylacrylonitriles with fungicidal activity indicates that compounds like this compound could have potential applications in agriculture as fungicides. This highlights their utility in managing plant diseases and improving crop yield (Shen De-long, 2010).
Cytotoxicity and Potential Cancer Treatment
Tarleton et al. (2012) explored the cytotoxic properties of 2-phenylacrylonitriles, revealing the importance of the cyanide moiety for broad-spectrum cytotoxicity. This research opens the possibility for our compound to be investigated for its potential in cancer therapy, especially considering its structural similarity (Tarleton et al., 2012).
Anticorrosion Performance
Tigori et al. (2022) demonstrated the anticorrosion properties of a similar acrylonitrile derivative for copper in acidic environments. This study indicates the potential of such compounds in protecting metals, which is crucial in various industrial and engineering applications (Tigori et al., 2022).
Photophysical Applications
Bhanvadia et al. (2016) and Anandan et al. (2018) studied the photophysical properties of thiophene dyes and acrylonitrile derivatives. These studies suggest the applicability of our compound in optoelectronic devices, potentially useful in the development of sensors, photonic devices, and optical communications (Bhanvadia et al., 2016); (Anandan et al., 2018).
Properties
IUPAC Name |
(Z)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Br2N3O3S/c19-14-6-10(7-15(20)17(14)24)5-12(8-21)18-22-16(9-27-18)11-1-3-13(4-2-11)23(25)26/h1-7,9,24H/b12-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNOMEYYICDATDC-XGICHPGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=CC3=CC(=C(C(=C3)Br)O)Br)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=C\C3=CC(=C(C(=C3)Br)O)Br)/C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Br2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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